molecular formula C2H4MnO6 B8022375 Manganese oxalate dihydrate CAS No. 88682-90-0

Manganese oxalate dihydrate

Cat. No.: B8022375
CAS No.: 88682-90-0
M. Wt: 178.99 g/mol
InChI Key: HDJUVFZHZGPHCQ-UHFFFAOYSA-L
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Description

Manganese oxalate dihydrate is a chemical compound with the formula MnC₂O₄·2H₂O. It is a salt of manganese and oxalic acid, forming light pink crystals that are insoluble in water. This compound occurs naturally as the mineral lindbergite .

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese oxalate dihydrate can be synthesized through an exchange reaction between sodium oxalate and manganese chloride. The reaction typically involves mixing aqueous solutions of sodium oxalate and manganese chloride, resulting in the precipitation of this compound .

Industrial Production Methods: In industrial settings, this compound is prepared by precipitating it from a solution of manganese chloride and oxalic acid. The solution is acidified with hydrochloric acid to a pH of 3.3 and heated to 343 K for five hours. The precipitate is then filtered and washed with dilute oxalic acid and absolute alcohol .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of manganese oxalate dihydrate primarily involves its decomposition and oxidation reactions. Upon heating, it decomposes to form manganese oxides, which are useful in various industrial and research applications. The oxidation of manganese (II) to manganese (IV) involves the transfer of electrons, resulting in the formation of manganese dioxide .

Comparison with Similar Compounds

Properties

IUPAC Name

manganese(2+);oxalate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.Mn.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJUVFZHZGPHCQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].O.O.[Mn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4MnO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237240
Record name Manganese oxalate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88682-90-0, 6556-16-7
Record name Manganese oxalate dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088682900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manganese oxalate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Manganese(II) oxalate dihydrate
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Record name MANGANESE OXALATE DIHYDRATE
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Synthesis routes and methods

Procedure details

A 10 l four-neck round-bottom flask with a stirrer, thermometer and reflux condenser was initially charged with 176.0 g (1.95 mol) of oxalic acid in 4200 ml of water, and the resulting solution was admixed dropwise at room temperature with a solution of 318.6 g (1.30 mol) of manganese(II) acetate tetrahydrate in 2100 ml of water, and stirred for a further 15 min after the addition had ended. Subsequently, the reaction mixture was heated to reflux and stirred for a further 30 min. After cooling to room temperature, the white precipitate was filtered off with suction, washed three times with 200 ml of water each time and dried in a vacuum drying cabinet at room temperature overnight.
Quantity
176 g
Type
reactant
Reaction Step One
Name
Quantity
4200 mL
Type
solvent
Reaction Step One
Quantity
318.6 g
Type
reactant
Reaction Step Two
Name
Quantity
2100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Manganese oxalate dihydrate
Reactant of Route 2
Manganese oxalate dihydrate
Reactant of Route 3
Manganese oxalate dihydrate

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